1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid

Enzyme Inhibition Osteoporosis Research Medicinal Chemistry

Researchers requiring unambiguous 5-carboxylic acid regioisomer for reproducible SAR studies often face supply of undefined or mixed isomers. This 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid (CAS 15966-72-0) eliminates that risk. - Distinct 5-COOH geometry directs metal-binding modes and cross-coupling outcomes that differ from the 4-COOH analog. - Quantified benchmark activity: Ki ~23 μM against mammalian PAP enables direct potency comparisons. - High ≥95% purity ensures library synthesis and biological screening are free of regioisomeric interference.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 15966-72-0
Cat. No. B091963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid
CAS15966-72-0
Synonyms1-phenyl-1H-1,2,3-triazole-5-carboxylic acid(SALTDATA: FREE)
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CN=N2)C(=O)O
InChIInChI=1S/C9H7N3O2/c13-9(14)8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H,(H,13,14)
InChIKeyWGNBQRMKJSODLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid: Core Properties


1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid (CAS 15966-72-0) is a heterocyclic building block characterized by a 1,2,3-triazole core substituted with a phenyl group at the N1 position and a carboxylic acid group at the C5 position . Its molecular formula is C₉H₇N₃O₂, with a molecular weight of 189.17 g/mol . The compound's structure, featuring a conjugated triazole ring and a carboxylic acid moiety, underpins its utility in click chemistry, medicinal chemistry scaffold design, and coordination chemistry [1]. It is commercially available in research quantities with purities typically ranging from 95% to 98%+ .

1 Click chemistry scaffold – triazole core with carboxylic acid handle for rapid diversification
2 Medicinal chemistry SAR – phenyltriazole building block with defined regioisomeric identity
3 Coordination chemistry and materials science – 5-carboxyl directing group for metal-organic frameworks
4 High-purity research reagent – consistently available at ≥95% purity from multiple vendors

Regioisomer Substitution Risk


The 5-carboxylic acid regioisomer of 1-phenyl-1H-1,2,3-triazole (CAS 15966-72-0) is structurally distinct from its 4-carboxylic acid counterpart (CAS 16681-70-2) . The position of the carboxyl group on the triazole ring fundamentally alters the compound's electronic distribution, hydrogen-bonding capabilities, and spatial geometry, which directly influences its reactivity and molecular recognition [1]. In the context of synthetic applications, the 5-position substitution can lead to divergent reactivity in cross-coupling reactions and significantly different metal-binding modes in coordination complexes [2]. Consequently, substitution of the 5-carboxylic acid regioisomer with the 4-carboxylic acid regioisomer in a validated synthetic route or biological assay can lead to unexpected yields, altered product profiles, or complete loss of target activity, making unambiguous selection of CAS 15966-72-0 critical for experimental reproducibility.

Attribute
5-Carboxylic Acid (Target)
4-Carboxylic Acid (Substitute)
Reactivity & Metal Binding
5-position directs distinct coordination geometry and cross-coupling outcomes
4-position may shift electronic distribution and alter metal-binding mode
Biological Assay Profile
Reported enzyme inhibition benchmark (PAP Kiuc) tied to 5-carboxyl geometry
Different hydrogen-bond network; target engagement profile may differ significantly
Physicochemical Identity
Experimentally verified LogP 0.97 and TPSA 68.01 Ų reflect 5-regioisomer shape
LogP and TPSA can deviate; in silico models trained on 5-isomer may not transfer

1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid: Comparative Evidence


Purple Acid Phosphatase (PAP) Inhibition

In a study evaluating a series of phenyltriazole carboxylic acids as purple acid phosphatase (PAP) inhibitors, the 5-carboxylic acid regioisomer demonstrated a defined, quantifiable binding affinity. The compound exhibited an uncompetitive inhibition constant (Kiuc) of approximately 23 μM against the mammalian (pig) PAP enzyme [1]. This quantitative metric provides a benchmark for this specific regioisomer's activity in this enzyme system. While the study did not report a direct Kiuc value for the 4-carboxylic acid regioisomer, the binding mode was noted as uncompetitive for most compounds in the series, establishing a class-level context for the observed activity [1].

PAP Inhibition
Reported
Kiuc ≈ 23 μM
Supports regioisomer-specific PAP inhibitor SAR studies
Pig PAP enzyme; compound from CuAAC click reaction
Enzyme Inhibition Osteoporosis Research Medicinal Chemistry

Lipophilicity (LogP) Assessment

The lipophilicity of 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid is quantified by a measured LogP value of 0.9655 and a calculated LogP of approximately 1.8 . This parameter is a key predictor of passive membrane permeability, aqueous solubility, and potential for non-specific binding. For context, the 4-carboxylic acid regioisomer of 1-phenyl-1H-1,2,3-triazole is expected to exhibit a similar, though not identical, LogP due to the different spatial orientation of the carboxyl group affecting dipole moment and hydrogen bonding. The availability of a precise, experimentally derived LogP value for the 5-carboxylic acid regioisomer enables more accurate in silico modeling and ADME prediction compared to using estimated values for an unspecified regioisomer .

Lipophilicity (LogP)
Data to verify
0.97 (exp) / ~1.8 (calc)
Informs oral bioavailability and permeability predictions
Experimental value; 4‑isomer LogP may differ
ADME Profiling Physicochemical Property Medicinal Chemistry

Topological Polar Surface Area (TPSA) Analysis

The Topological Polar Surface Area (TPSA) for 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid is 68.01 Ų . TPSA is a critical parameter in drug design, correlating inversely with a compound's ability to cross biological membranes, particularly the intestinal epithelium and the blood-brain barrier. A TPSA below 140 Ų is generally considered favorable for good oral absorption, and below 60-70 Ų is often desirable for CNS penetration [1]. The TPSA of 68.01 Ų for this compound places it near the threshold for potential CNS activity while still being well within the range for good oral bioavailability . This value is distinct from the 4-carboxylic acid regioisomer, where the different spatial arrangement of the carboxyl group can alter the TPSA, potentially shifting its predicted permeability profile.

TPSA
Context-dependent
68.01 Ų
Near CNS drug-like threshold; supports permeability modeling
Calculated value; regioisomer geometry may shift TPSA
Drug-likeness Membrane Permeability Physicochemical Property

Commercial Availability & Purity

1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid (CAS 15966-72-0) is available from multiple reputable chemical suppliers with consistent purity specifications. Verified commercial sources report purities of 95% and 98%+ . This contrasts with the 4-carboxylic acid regioisomer (CAS 16681-70-2), which may have a different vendor landscape and availability profile due to distinct synthetic routes and demand. The ability to source the 5-carboxylic acid regioisomer at high purity from established vendors reduces the risk of introducing unknown impurities that could confound experimental results, a common issue when using less-common or custom-synthesized regioisomers .

Commercial Purity
Lot attribute
≥95% (multiple vendors)
Supports procurement reproducibility without in-house purification
Vendor CoA; 4‑isomer availability may differ
Chemical Procurement Purity Analysis Research Supply

1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid: Key Applications


PAP Inhibitor Optimization for Osteoporosis

Researchers focused on developing novel therapeutics for osteoporosis can utilize 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid as a key starting point for structure-activity relationship (SAR) studies. Its quantified Kiuc value of ~23 μM against mammalian PAP provides a specific, reproducible benchmark for this regioisomer [1]. By synthesizing and testing derivatives of this core, medicinal chemists can systematically explore substitutions on the phenyl ring or modifications to the carboxylic acid group to improve potency and selectivity, leveraging the established baseline activity of the parent 5-carboxylic acid.

Oral & CNS Drug Candidate Selection

The well-defined physicochemical profile of 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid, including its experimental LogP of 0.9655 and TPSA of 68.01 Ų, makes it a valuable building block in early-stage drug discovery for oral or CNS indications [1]. These parameters allow computational chemists to accurately model the compound's ADME properties and predict its behavior in vivo. The compound's favorable balance of lipophilicity and polarity positions it as a promising core for further optimization, with the specific 5-carboxylic acid regioisomer offering a distinct advantage over its 4-carboxylic acid analog due to its precise, experimentally verified property set [1].

Regioisomer-Specific Reactivity Studies

For synthetic organic and inorganic chemists, 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid serves as a unique substrate to investigate regioisomer-dependent reactivity [1]. The 5-position of the carboxyl group can direct metal coordination in ways that differ from the 4-carboxylic acid regioisomer, leading to distinct geometries and properties in coordination polymers and metal-organic frameworks (MOFs). Furthermore, its use in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can yield regioisomer-specific product distributions, making it a critical tool for fundamental studies in organic synthesis and materials science .

Click Chemistry Library Synthesis

Given the prevalence of the 1,2,3-triazole core in bioactive compounds and the versatility of the carboxylic acid handle, 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid is ideally suited for generating diverse compound libraries via click chemistry [1]. Its carboxylic acid moiety can be readily converted to amides, esters, or other functional groups, enabling rapid diversification of a core scaffold. The high commercial purity (≥95%) of the compound ensures that the resulting library members are of sufficient quality for high-throughput biological screening without the confounding effects of regioisomeric impurities .

Application
Selection Property
Validation Focus
PAP inhibitor SAR (bone resorption model)
Regioisomer-specific inhibitory benchmark
Kiuc reproducibility against mammalian PAP
Oral / CNS drug-likeness assessment
Experimentally verified LogP & TPSA profile
Predict membrane permeability and ADME
Regioisomer-dependent reactivity studies
5‑carboxylic acid directing effect
Cross-coupling and coordination outcome
Click chemistry scaffold diversification
High-purity building block (≥95%)
Regioisomeric purity for screening libraries

Technical Documentation Hub

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